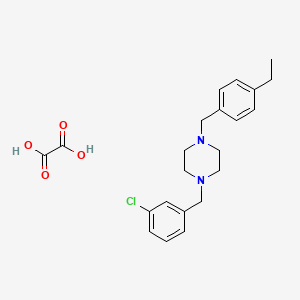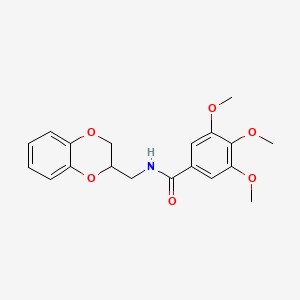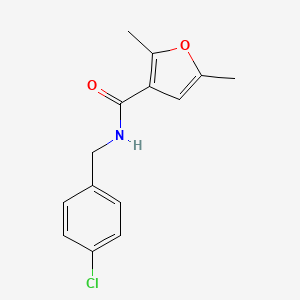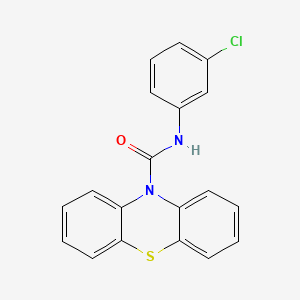
1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-4-(4-ethylbenzyl)piperazine oxalate, commonly known as TCB-2, is a synthetic compound that belongs to the class of benzylpiperazine derivatives. TCB-2 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of TCB-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which results in the activation of downstream signaling pathways. This activation is thought to play a role in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate, which are involved in a variety of physiological and behavioral processes.
Biochemical and Physiological Effects:
TCB-2 has been shown to produce a variety of biochemical and physiological effects, particularly in the central nervous system. It has been shown to induce changes in mood, perception, and cognition, as well as alterations in motor activity and sensory processing. TCB-2 has also been shown to produce changes in heart rate, blood pressure, and body temperature, although the exact mechanisms underlying these effects are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TCB-2 in lab experiments is its high potency and selectivity for the 5-HT2A receptor, which allows for precise manipulation of this receptor. However, one limitation of using TCB-2 is its limited availability and high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on TCB-2. One area of interest is the development of more selective and potent compounds that target the 5-HT2A receptor, which may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of TCB-2 on the brain and behavior, particularly with regards to its potential for abuse and addiction. Finally, there is a need for further research on the safety and efficacy of TCB-2 in humans, particularly with regards to its potential for adverse effects on the cardiovascular system.
Métodos De Síntesis
TCB-2 can be synthesized using a variety of methods, including the reaction of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzyl chloride in the presence of a base, or the condensation of 1-(3-chlorobenzyl)piperazine with 4-(4-ethylbenzyl)benzaldehyde in the presence of a reducing agent. The resulting product is then typically purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
TCB-2 has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to bind to and activate serotonin receptors, particularly the 5-HT2A receptor, which is involved in a variety of physiological and behavioral processes, including mood regulation, perception, and cognition. TCB-2 has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2.C2H2O4/c1-2-17-6-8-18(9-7-17)15-22-10-12-23(13-11-22)16-19-4-3-5-20(21)14-19;3-1(4)2(5)6/h3-9,14H,2,10-13,15-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXSRIRGMTXQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)
![N-(3,4-dimethoxyphenyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinamine](/img/structure/B5146169.png)
![2-(4-ethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B5146175.png)
![ethyl 2-{[4-(4-benzyl-1-piperazinyl)-3-nitrobenzoyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5146183.png)



![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)

![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)
![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)
![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)